molecular formula C11H11ClN2 B596834 3-Chloro-5,8-dimethylquinolin-4-amine CAS No. 1209679-92-4

3-Chloro-5,8-dimethylquinolin-4-amine

Cat. No.: B596834
CAS No.: 1209679-92-4
M. Wt: 206.673
InChI Key: LNJNTDJBIVYWLD-UHFFFAOYSA-N
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Description

3-Chloro-5,8-dimethylquinolin-4-amine is a quinoline derivative featuring a chloro substituent at position 3, methyl groups at positions 5 and 8, and an amine group at position 3. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. The strategic placement of substituents on the quinoline core significantly influences electronic, steric, and solubility properties, which in turn modulate pharmacological efficacy.

Properties

CAS No.

1209679-92-4

Molecular Formula

C11H11ClN2

Molecular Weight

206.673

IUPAC Name

3-chloro-5,8-dimethylquinolin-4-amine

InChI

InChI=1S/C11H11ClN2/c1-6-3-4-7(2)11-9(6)10(13)8(12)5-14-11/h3-5H,1-2H3,(H2,13,14)

InChI Key

LNJNTDJBIVYWLD-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=NC2=C(C=C1)C)Cl)N

Synonyms

4-Amino-3-chloro-5,8-dimethylquinoline

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 3-Chloro-5,8-dimethylquinolin-4-amine with structurally related quinolin-4-amine derivatives, focusing on substituent effects, synthesis methodologies, and inferred properties.

Structural and Substituent Analysis

Table 1: Substituent Comparison of Key Quinolin-4-amine Derivatives
Compound Name Substituent Positions Key Functional Groups
3-Chloro-5,8-dimethylquinolin-4-amine 3-Cl, 5-Me, 8-Me Chloro, methyl, amine
N-[2-(1-adamantyl)-1-methylethyl]-8-chloroquinolin-4-amine (5c) 8-Cl, 4-amine with adamantyl side chain Chloro, bulky alkyl, amine

Key Observations:

  • In contrast, compound 5c features a chloro group at position 8, which may exert different electronic influences on the aromatic system.
  • Steric Effects: The methyl groups at positions 5 and 8 in the target compound contribute to moderate steric hindrance, whereas 5c incorporates a bulky adamantyl group, significantly increasing steric bulk. This could impact binding to biological targets or solubility .
  • The adamantyl group in 5c may further increase lipophilicity but could also reduce aqueous solubility .
Table 3: Inferred Properties Based on Structural Analogues
Property 3-Chloro-5,8-dimethylquinolin-4-amine N-[2-(1-adamantyl)-1-methylethyl]-8-chloroquinolin-4-amine (5c)
Antimicrobial Potential Moderate (chloro and methyl groups enhance bioactivity) High (adamantyl may improve target binding)
Solubility Low aqueous solubility (high lipophilicity) Very low (bulky adamantyl group)
Thermal Stability High (chloro and methyl groups stabilize) Moderate (steric strain from adamantyl)

Key Observations:

  • Antimicrobial Activity: Quinoline derivatives are known for antimicrobial effects (e.g., furanone F105 in ). The target compound’s chloro and methyl groups may disrupt microbial membranes or enzymes, while 5c’s adamantyl group could enhance affinity for hydrophobic enzyme pockets .

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